Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]-
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Overview
Description
Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- is a complex organic compound with a unique structure that includes a methoxy group, a phenylthio group, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-(phenylthio)butylamine under controlled conditions to yield the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Solvent extraction, recrystallization, and chromatography are commonly employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenylthio group can be reduced to a phenyl group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of de-thiolated derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- involves its interaction with specific molecular targets. The methoxy and phenylthio groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
- Acetamide, N-(4-methoxy-2-nitrophenyl)-
- N-(4-Methoxyphenyl)acetamide
Uniqueness
Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
64872-86-2 |
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Molecular Formula |
C19H23NO2S |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
N-[4-methoxy-2-(1-phenylsulfanylbutyl)phenyl]acetamide |
InChI |
InChI=1S/C19H23NO2S/c1-4-8-19(23-16-9-6-5-7-10-16)17-13-15(22-3)11-12-18(17)20-14(2)21/h5-7,9-13,19H,4,8H2,1-3H3,(H,20,21) |
InChI Key |
CDYHTFURXHKZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)OC)NC(=O)C)SC2=CC=CC=C2 |
Origin of Product |
United States |
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